molecular formula C11H10ClNO3 B11956952 3'-Chloro-4'-methylmaleanilic acid

3'-Chloro-4'-methylmaleanilic acid

Cat. No.: B11956952
M. Wt: 239.65 g/mol
InChI Key: SNQFRXRWCMCJRX-UHFFFAOYSA-N
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Description

3’-Chloro-4’-methylmaleanilic acid is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . It is a derivative of maleanilic acid, characterized by the presence of a chlorine atom at the 3’ position and a methyl group at the 4’ position on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-methylmaleanilic acid typically involves the chlorination of 4’-methylmaleanilic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3’ position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for 3’-Chloro-4’-methylmaleanilic acid are not well-documented in the literature. the process likely involves large-scale chlorination reactions with stringent control over reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-methylmaleanilic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-4’-methylmaleanilic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-methylmaleanilic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-4’-methylmaleanilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group on the aromatic ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)

InChI Key

SNQFRXRWCMCJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl

Origin of Product

United States

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